molecular formula C8H4F6 B1391539 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene CAS No. 1214358-19-6

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B1391539
CAS No.: 1214358-19-6
M. Wt: 214.11 g/mol
InChI Key: LDEXMEXBAAFADX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of multiple fluorine atoms in the structure of this compound imparts distinct characteristics, including high thermal stability, resistance to metabolic degradation, and enhanced lipophilicity.

Biochemical Analysis

Biochemical Properties

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound interacts with enzymes such as acetolactate synthase and succinate dehydrogenase, inhibiting their activity and affecting metabolic pathways. Additionally, it binds to voltage-gated sodium channels, modulating their function and influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes and proteins, inhibiting or activating their function. For example, its interaction with acetolactate synthase leads to enzyme inhibition, while its binding to voltage-gated sodium channels results in modulation of ion transport and cellular excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and modulates enzyme activity and cellular signaling pathways. At high doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, indicating that careful dosage control is essential to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting key enzymes such as acetolactate synthase and succinate dehydrogenase. These interactions disrupt normal metabolic processes, leading to alterations in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high lipophilicity facilitates its uptake and accumulation in lipid-rich compartments, influencing its localization and activity. The compound’s distribution is also affected by its binding to specific proteins, which can modulate its cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to mitochondria can impact mitochondrial function and energy production, while its presence in the nucleus can influence gene expression and cellular signaling pathways .

Preparation Methods

The synthesis of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene typically involves difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, such as chlorodifluoromethane (ClCF₂H), which react with aromatic compounds under specific conditions to introduce the difluoromethyl group . Trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst such as copper(I) iodide (CuI) . Industrial production methods often involve large-scale reactions using continuous flow reactors to ensure efficient and consistent product formation.

Chemical Reactions Analysis

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins . The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:

Properties

IUPAC Name

2-(difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEXMEXBAAFADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214358-19-6
Record name 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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